3-Chloro-2-(2-ethyl-1-piperidinyl)aniline
Overview
Description
3-Chloro-2-(2-ethyl-1-piperidinyl)aniline, also known as CEPPA, is a synthetic compound that has been used in various scientific research applications. It is an aromatic amine that has a wide range of biochemical and physiological effects. CEPPA is a useful tool for studying the effects of various drugs, chemicals, and other compounds on cells and organisms.
Mechanism of Action
3-Chloro-2-(2-ethyl-1-piperidinyl)aniline acts as an agonist of the serotonin 5-HT2A receptor. This receptor is involved in various physiological processes, including the regulation of mood, appetite, and sleep. This compound binds to the serotonin 5-HT2A receptor, causing it to become activated. This activation leads to a cascade of biochemical and physiological effects, depending on the type of tissue or cell in which the receptor is located.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. At the cellular level, this compound has been shown to increase the production of cAMP and other second messengers. It has also been shown to increase the production of neurotransmitters, such as serotonin and dopamine. At the organismal level, this compound has been shown to reduce anxiety and improve mood. It has also been shown to reduce pain and inflammation, and to improve sleep.
Advantages and Limitations for Lab Experiments
3-Chloro-2-(2-ethyl-1-piperidinyl)aniline has several advantages for use in laboratory experiments. It is an inexpensive and readily available compound, and it has a wide range of biochemical and physiological effects. However, this compound also has several limitations. It has a short half-life, and it is not always easy to control the dose of this compound used in experiments.
Future Directions
In the future, 3-Chloro-2-(2-ethyl-1-piperidinyl)aniline could be used to study the effects of various drugs, chemicals, and other compounds on cells and organisms. It could also be used to study the effects of various toxins, such as lead, on cells and organisms. Additionally, this compound could be used to study the effects of various drugs on the brain, cardiovascular system, and other organs. Finally, this compound could be used to study the effects of various drugs on behavior and cognition.
Scientific Research Applications
3-Chloro-2-(2-ethyl-1-piperidinyl)aniline has been used in numerous scientific research applications, including studies of drug metabolism and pharmacokinetics. It has also been used to study the effects of various drugs, chemicals, and other compounds on cells and organisms. This compound has been used to study the effects of various drugs on the brain, cardiovascular system, and other organs. It has also been used to study the effects of various toxins, such as lead, on cells and organisms.
properties
IUPAC Name |
3-chloro-2-(2-ethylpiperidin-1-yl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-2-10-6-3-4-9-16(10)13-11(14)7-5-8-12(13)15/h5,7-8,10H,2-4,6,9,15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYLVEPZAOTGGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=C(C=CC=C2Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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